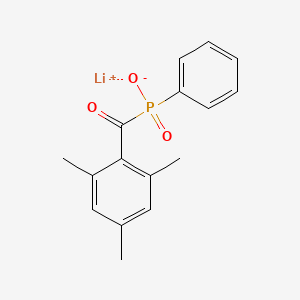

Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP) is a free radical photo-initiator . It is used to initiate free radical chain polymerization upon light exposure and is combined with gelatin methacryloyl (GelMA) to produce a photopolymer used in bioprinting .

Synthesis Analysis

The synthesis of LAP involves the addition of 2,4,6-trimethylbenzoyl-chloride to an equimolar amount of dimethyl phenylphosphonite under a nitrogen atmosphere .Physical And Chemical Properties Analysis

LAP is a crystalline powder that is white to off-white in color . It has a molecular weight of 294.21 . It is water-soluble and biocompatible .Scientific Research Applications

Application in Bioprinting

Specific Scientific Field

The specific scientific field for this application is Biomedical Engineering , specifically in the area of Bioprinting .

Comprehensive and Detailed Summary of the Application

LAP is a free radical photo-initiator used to initiate free radical chain polymerization upon light exposure. It is combined with gelatin methacryloyl (GelMA) to produce a photopolymer used in bioprinting . This photoinitiator is preferred over Irgacure 2959 for biological applications due to its increased water solubility, increased polymerization rates with 365 nm light, and absorbance at 400 nm allowing for polymerization with visible light .

Detailed Description of the Methods of Application or Experimental Procedures

In this study, photorheology determined that 10 min exposure to 9.6 mW/cm^2 405 nm light from an LED light source fully crosslinked 10 wt % GelMA with >3.4 mmol/L LAP, conditions that were used for subsequent cytotoxicity and mutagenicity assessments .

Thorough Summary of the Results or Outcomes Obtained

These conditions were cytotoxic to M-1 mouse kidney collecting duct cells, a cell type susceptible to lithium toxicity. Exposure to ≤17 mmol/L (0.5 wt %) LAP without light was not cytotoxic; however, concurrent exposure to ≥3.4 mmol/L LAP and light was cytotoxic. No condition of LAP and/or light exposure evaluated was mutagenic in bacterial reverse mutation assays using S. typhimurium strains TA98, TA100 and E. coli WP2 uvrA .

Future Directions

LAP is preferred over other photoinitiators for biological applications due to its increased water solubility, increased polymerization rates with 365 nm light, and absorbance at 400 nm allowing for polymerization with visible light . The improved polymerization kinetics enable cell encapsulation at reduced initiator concentration and longer wavelength light, which has been shown to reduce initiator toxicity and increase cell viability . This suggests that LAP has a promising future in the field of bioprinting and other related applications.

properties

IUPAC Name |

lithium;phenyl-(2,4,6-trimethylbenzoyl)phosphinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17O3P.Li/c1-11-9-12(2)15(13(3)10-11)16(17)20(18,19)14-7-5-4-6-8-14;/h4-10H,1-3H3,(H,18,19);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYQFRXNMVWASF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16LiO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

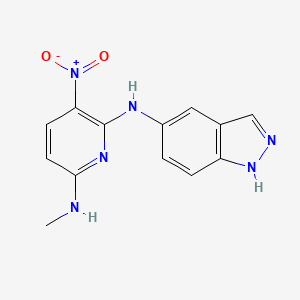

![[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea](/img/structure/B608383.png)

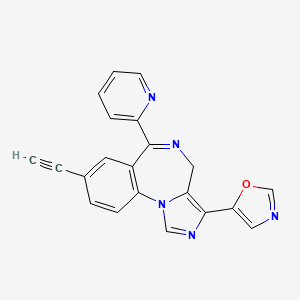

![Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608393.png)

![N-[7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B608396.png)